molecular formula C17H15ClN2O4 B2952611 methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-29-9

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2952611
CAS No.: 758704-29-9
M. Wt: 346.77
InChI Key: QHTQUSRPZVIYIR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative featuring a 2-chlorophenyl substituent at position 4, a methyl ester at position 3, and a methyl group at position 6.

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-8-7-11-13(16(21)20-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTQUSRPZVIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that integrate various reagents to yield the desired pyrano[3,2-c]pyridine structure. A common method includes the reaction of 4-hydroxy-6-methylpyran-2-one with 2-chlorobenzaldehyde and methyl cyanoacetate under reflux conditions. The reaction yields the target compound with moderate to high purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds containing the pyrano[3,2-c]pyridine framework exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies reported IC50 values indicating potent suppression of COX-1 and COX-2 activities, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

3. Antimicrobial Properties

Methyl 2-amino derivatives have been evaluated for their antimicrobial effects against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for several derivatives have shown promising results, indicating their potential as broad-spectrum antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrano[3,2-c]pyridine derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances biological activity compared to unsubstituted analogs.
  • Amino Group Positioning : The positioning of amino groups significantly influences both the solubility and biological activity of the compound.
CompoundActivity TypeIC50/MIC ValuesReference
Methyl 2-amino derivativeCOX Inhibition0.04 μmol
Methyl 2-amino derivativeAnticancer (HeLa cells)IC50 = 15 μM
Methyl 2-amino derivativeAntimicrobial (E. coli)MIC = 20 μg/mL

Case Study 1: Anticancer Mechanism

In a study examining the anticancer effects on HeLa cells, methyl 2-amino derivatives were found to induce apoptosis through caspase activation and DNA fragmentation. This study highlighted the potential for these compounds in cancer therapy.

Case Study 2: Anti-inflammatory Efficacy

In vivo models demonstrated that administration of methyl 2-amino derivatives significantly reduced paw edema in carrageenan-induced inflammation models compared to control groups treated with standard NSAIDs.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring (position 4), functional groups (ester vs. nitrile at position 3), and alkyl/aryl modifications at position 6. These changes significantly impact melting points, yields, and bioactivity.

Table 1: Substituent Effects on Physical Properties

Compound ID Phenyl Substituent Position 6 Group Functional Group Melting Point (°C) Yield (%) Reference
Target Compound (Inferred) 2-Cl H COOCH₃ ~240–250 ~60–70
3z 4-OCH₃ H COOCH₃ 241–243 62
3j 3-NO₂ H COOCH₃ 243–244 80
3ad 4-OCH₃ H CN 248–250 86
4h 2-Cl H CN Not reported Not given
Compound 6 3,4-OCH₃ Phenethyl COOCH₃ Not reported Not given

Key Observations:

  • Electron-Withdrawing vs. Donating Groups: Nitro (3-NO₂) and chloro (2-Cl) substituents, being electron-withdrawing, may enhance thermal stability (higher melting points) compared to electron-donating methoxy (4-OCH₃) groups .
  • Functional Group Impact: Carbonitriles (e.g., 3ad, 4h) exhibit higher melting points (~248–250°C) than esters (~240–243°C) due to stronger intermolecular dipole interactions .
  • Position 6 Modifications: Bulky groups (e.g., phenethyl in Compound 6) may reduce crystallinity, though bioactivity is enhanced (anti-Trypanosoma cruzi activity with EC₅₀ = 80 nM) .

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